5-amino-4-(1H-benzimidazol-2-yl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of ortho-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Pyrrolone Moiety: This step might involve the reaction of the benzodiazole intermediate with a chloroacetyl chloride derivative, followed by cyclization.
Amination and Chlorination:
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzodiazole ring.
Reduction: Reduction reactions might target the carbonyl group in the pyrrolone moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Modulate Receptors: Interact with cell surface receptors to alter signaling pathways.
Affect Gene Expression: Influence the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-aminobenzimidazole.
Pyrrolone Derivatives: Compounds such as 3-pyrrolidinone and 2-pyrrolidinone.
Uniqueness
What sets 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H12Cl2N4O |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2,5-dichlorophenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H12Cl2N4O/c18-9-5-6-10(19)13(7-9)23-8-14(24)15(16(23)20)17-21-11-3-1-2-4-12(11)22-17/h1-7,20,24H,8H2,(H,21,22) |
InChI Key |
FPENVXWPKJPUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=C(C=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.